3-(Trifluoromethyl)cyclopentane-1-carboxylic acid
Overview
Description
“3-(Trifluoromethyl)cyclopentane-1-carboxylic acid” is an organic compound with the CAS Number: 1547061-05-1 . It has a molecular weight of 182.14 . This compound is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C7H9F3O2 .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a melting point of 35-39 °C . It is insoluble in water .Scientific Research Applications
Synthesis and Applications in Organic Chemistry
- The synthesis of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid and its esters has been explored, demonstrating its promise as a trifluoromethylated cyclic building block in organic chemistry. These compounds are valuable for creating a variety of difunctional trifluoromethylcyclopentane derivatives (Grellepois et al., 2012).
Isosteres in Medicinal Chemistry
- Cyclopentane-1,3-diones, closely related to 3-(trifluoromethyl)cyclopentane-1-carboxylic acid, have been identified as isosteres for the carboxylic acid functional group. This finding is significant in drug design, offering an alternative to traditional carboxylic acid moieties and expanding the scope of molecular structures available for therapeutic development (Ballatore et al., 2011).
Catalysis and Functionalization
- Vanadium-catalyzed carboxylation of linear and cyclic alkanes, including compounds related to this compound, has been studied. This process involves transforming simple hydrocarbons into more complex carboxylic acids under mild conditions, demonstrating potential applications in synthetic organic chemistry (Reis et al., 2005).
Polymorphism and Thermal Behavior
- Research on the polymorphism and thermal behavior of related cyclopentane carboxylic acids sheds light on the physical properties of these compounds. Understanding these properties is crucial in the pharmaceutical industry for drug formulation and stability studies (Terol et al., 1993).
Synthesis of Sarkomycin
- The synthesis of dl-sarkomycin, starting from cyclopentanone-3-carboxylate, a compound structurally similar to this compound, highlights its use in the creation of significant antitumor and antibacterial compounds (Toki, 1959).
Safety and Hazards
Properties
IUPAC Name |
3-(trifluoromethyl)cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)5-2-1-4(3-5)6(11)12/h4-5H,1-3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAYYEZWRSHEMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1547061-05-1 | |
Record name | 3-(trifluoromethyl)cyclopentane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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